Butoconazole

Antifungal susceptibility Non-albicans Candida Vulvovaginal candidiasis

Source pharmaceutical-grade Butoconazole (CAS 64872-76-0), a differentiated imidazole API specifically advantaged against recurrent vulvovaginal candidiasis (VVC). Unlike class-wide alternatives, Butoconazole demonstrates superior in vitro potency against non-albicans Candida species, including strains where fluconazole and terconazole show diminished activity. Its quantifiable rapid symptomatic relief—averaging 17.5 hours—outperforms oral fluconazole (22.9 hours), supporting premium patient-centric formulations. Critically, the low systemic bioavailability (~1.7% after vaginal administration) makes it the preferred molecule for developing safer topical therapies for women of reproductive age, including pregnant or breastfeeding populations. Procure this research-grade API to benchmark novel antifungals or formulate high-barrier, fast-acting gynecological products.

Molecular Formula C19H17Cl3N2S
Molecular Weight 411.8 g/mol
CAS No. 64872-76-0
Cat. No. B1668104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoconazole
CAS64872-76-0
Synonyms1-(4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl)-1H-imidazole
butoconazole
butoconazole nitrate
Femstal
Femstat
Gynazole-1
Gynomyk
Mycelex-3
RS 35887
Molecular FormulaC19H17Cl3N2S
Molecular Weight411.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl
InChIInChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2
InChIKeySWLMUYACZKCSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityNitrate salt: 0.26 mg/ml (practically insoluble)
8.18e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butoconazole (CAS 64872-76-0): Core Properties and Procurement Baseline for Imidazole Antifungal R&D


Butoconazole is a synthetic imidazole antifungal agent primarily used in gynecology for the treatment of vulvovaginal candidiasis [1]. Its mechanism of action is presumed to be the inhibition of ergosterol biosynthesis via interference with cytochrome P450 14α-demethylase, leading to altered fungal cell membrane permeability [2]. The compound is typically formulated as a 2% vaginal cream, with the active moiety being butoconazole nitrate [3]. Its molecular weight is 411.78 g/mol, and it exhibits a melting point of 68-70.5°C .

Why Generic Substitution is Not Advisable for Butoconazole (CAS 64872-76-0) Without Quantitative Evidence


While numerous imidazole antifungals are available for treating vulvovaginal candidiasis, their clinical performance and in vitro activity profiles are not interchangeable. Differences in potency against non-albicans Candida species, systemic absorption rates, and the speed of symptomatic relief have been documented across this class [1]. For instance, butoconazole demonstrates superior in vitro activity against certain non-albicans species compared to fluconazole and terconazole, and it offers a faster time to first symptom relief than oral fluconazole [2]. These quantifiable distinctions make the selection of butoconazole over close analogs a data-driven decision, not merely a class-wide assumption.

Butoconazole (CAS 64872-76-0): Quantitative Evidence Guide for Differential Procurement and Formulation Decisions


Superior Non-albicans Candida Activity: Butoconazole vs. Fluconazole and Terconazole

Butoconazole retains potent in vitro activity against non-albicans Candida species, a key differentiator from fluconazole and terconazole. In a comparative study of 377 clinical vaginal yeast isolates, non-albicans species (especially C. glabrata and S. cerevisiae) exhibited several-fold increases in MIC values to all tested azoles except butoconazole [1]. The study explicitly states that the in vitro potency of fluconazole and terconazole against non-albicans species was 'relatively poor,' whereas butoconazole, itraconazole, and saperconazole demonstrated the best activity [1].

Antifungal susceptibility Non-albicans Candida Vulvovaginal candidiasis MIC

Faster Symptom Relief: Butoconazole 2% Cream vs. Oral Fluconazole 150 mg

In a randomized, open-label study of 181 patients with moderate to severe vulvovaginal candidiasis, single-dose butoconazole nitrate 2% Site Release vaginal cream provided significantly faster onset of symptom relief compared to single-dose oral fluconazole 150 mg [1]. The median time to first relief of symptoms was 17.5 hours for butoconazole versus 22.9 hours for fluconazole (p < 0.001) [1]. Furthermore, the time at which 75% of patients experienced first relief was 24.5 hours for butoconazole versus 46.3 hours for fluconazole (p < 0.001) [1].

Vulvovaginal candidiasis Clinical trial Symptom relief Onset of action

Higher Long-Term Mycological Cure Rate: Butoconazole vs. Clotrimazole

In a multicenter clinical trial of 274 patients, three-day treatment with butoconazole nitrate 2% cream was compared to three-day treatment with clotrimazole 200 mg vaginal tablets [1]. At the 30-day follow-up, 80% of patients receiving butoconazole were free of fungal infection (negative culture), compared to 74% of patients receiving clotrimazole [1]. Complete resolution of signs and symptoms was achieved in 82% of butoconazole patients versus 72% of clotrimazole patients [1].

Vulvovaginal candidiasis Mycological cure Clinical trial Recurrence

Lower Systemic Exposure: Butoconazole vs. Oral Fluconazole

Butoconazole is designed for local vaginal administration with minimal systemic absorption. Following vaginal administration of a 2% cream, an average of only 1.7% (range 1.3-2.2%) of the dose is absorbed systemically, with peak plasma levels of 13.6-18.6 ng/mL occurring 12-24 hours post-dose [1]. In contrast, oral fluconazole is rapidly and completely absorbed, leading to systemic exposure and potential for drug-drug interactions and systemic adverse effects [2].

Pharmacokinetics Systemic absorption Safety Vaginal administration

Lower Rate of Drug-Related Adverse Events: Butoconazole vs. Oral Fluconazole

In the same randomized trial comparing butoconazole 2% cream to oral fluconazole 150 mg, butoconazole therapy was associated with fewer reported adverse events, including drug-related adverse events [1]. The most common adverse events with butoconazole were local vulvovaginal pruritus and burning, whereas fluconazole was associated with systemic effects like headache, diarrhea, and nausea [1].

Adverse events Safety Tolerability Vaginal candidiasis

Butoconazole (CAS 64872-76-0): Evidence-Based Research and Industrial Application Scenarios


Development of Topical Formulations for Recurrent Vulvovaginal Candidiasis with Non-albicans Involvement

Based on the direct evidence of retained activity against non-albicans Candida species [1], butoconazole is a strong candidate for developing new topical formulations aimed at recurrent or difficult-to-treat VVC where non-albicans pathogens are implicated. Its superior in vitro profile compared to fluconazole and terconazole makes it a preferred active pharmaceutical ingredient (API) for these specific indications.

Design of Patient-Preferred, Fast-Acting Topical Antifungal Products

The quantifiably faster time to first symptom relief versus oral fluconazole (17.5 h vs. 22.9 h) [2] provides a clear basis for developing patient-centric, fast-acting vaginal creams or suppositories. This evidence supports claims of rapid symptomatic improvement, a key factor in patient adherence and satisfaction, and can be a cornerstone for market differentiation.

Formulation for Populations Requiring Minimal Systemic Drug Exposure

The pharmacokinetic data demonstrating only ~1.7% systemic absorption following vaginal administration [3] directly supports the use of butoconazole in developing products for women of reproductive age, including those who are pregnant or breastfeeding, where minimizing fetal or infant exposure is paramount. This low systemic bioavailability is a significant safety advantage over oral azoles.

Benchmarking New Antifungal Candidates in Non-albicans Candida Models

Given its well-characterized and potent activity against non-albicans species [1], butoconazole serves as an ideal positive control or benchmark comparator in preclinical and in vitro research for novel antifungal agents targeting drug-resistant or non-albicans Candida infections. Its stable activity profile in this niche makes it a valuable tool for screening libraries and validating new molecular entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butoconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.